molecular formula C7H7ClF3N B6190389 4-(difluoromethyl)-3-fluoroaniline hydrochloride CAS No. 2648962-08-5

4-(difluoromethyl)-3-fluoroaniline hydrochloride

Cat. No.: B6190389
CAS No.: 2648962-08-5
M. Wt: 197.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-3-fluoroaniline hydrochloride is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of both difluoromethyl and fluoro substituents on the aniline ring, which imparts unique chemical and physical properties. Fluorinated anilines are of significant interest in various fields, including medicinal chemistry, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of 4-(difluoromethyl)-3-fluoroaniline hydrochloride often employs metal-based methods that can transfer difluoromethyl groups to aromatic compounds. These methods include stoichiometric and catalytic processes, which have been optimized for large-scale production . The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-fluoroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluoro or difluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(Difluoromethyl)-3-fluoroaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated anilines and difluoromethylated aromatic compounds. Examples include:

  • 4-(Trifluoromethyl)aniline
  • 3,4-Difluoroaniline
  • 4-(Difluoromethyl)benzoic acid

Uniqueness

4-(Difluoromethyl)-3-fluoroaniline hydrochloride is unique due to the specific positioning of the difluoromethyl and fluoro groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in other similar compounds .

Properties

CAS No.

2648962-08-5

Molecular Formula

C7H7ClF3N

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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